molecular formula C19H24N4O5S B2738782 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921523-88-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2738782
CAS No.: 921523-88-8
M. Wt: 420.48
InChI Key: IEMZFXOYEVXLQL-UHFFFAOYSA-N
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Description

This compound is a multifunctional molecule combining a 2,3-dihydrobenzo[b][1,4]dioxin core with a thioacetamide-linked imidazole scaffold. Key structural features include:

  • A dihydrobenzodioxin moiety, known for enhancing metabolic stability and bioavailability in drug design .
  • A 5-(hydroxymethyl)imidazole ring, which contributes to hydrogen-bonding interactions and modulates electronic properties.

Properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-12(2)21-17(25)9-23-14(10-24)8-20-19(23)29-11-18(26)22-13-3-4-15-16(7-13)28-6-5-27-15/h3-4,7-8,12,24H,5-6,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZFXOYEVXLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H24N4O4S
  • Molecular Weight : 432.56 g/mol
  • CAS Number : 499103-68-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to act as an inhibitor of specific enzymes and signaling pathways involved in cell proliferation and survival.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) often exhibit inhibitory effects on key enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in cancer and other diseases. The compound's structure allows it to bind effectively to the active sites of these enzymes, disrupting their function and leading to altered cellular responses .

Antiproliferative Effects

A study examining the antiproliferative effects of various derivatives found that compounds with the dihydrobenzo[b][1,4]dioxin moiety showed significant activity against several cancer cell lines. The IC50 values for these compounds ranged widely, indicating varying levels of potency.

CompoundIC50 (µM)Cell Line
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivative 110.5HepG2
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivative 215.8MCF7
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivative 38.9A549

These findings suggest that modifications to the structure can enhance biological activity against cancer cells .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibited potent antiproliferative effects, they also displayed cytotoxic properties at higher concentrations. For instance:

Cell LineCompoundViability (%) at 10 µM
HUVECDerivative 157.8 ± 3.6
BALB/c 3T3Derivative 2130.7 ± 8.0
HepG2Derivative 3165.4 ± 8.1

This data highlights the importance of evaluating both efficacy and toxicity in drug development .

Case Study: GSK-3 Inhibition

In a specific case study focusing on GSK-3 inhibition, researchers synthesized a series of derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold. The most potent inhibitor demonstrated an IC50 value of approximately 12 µM against GSK-3β, showcasing its potential as a therapeutic agent in conditions like Alzheimer's disease and cancer .

Case Study: Antioxidant Activity

Another study assessed the antioxidant properties of related compounds through DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide exhibit notable antimicrobial properties. For instance, studies on related acetamides have demonstrated efficacy against various bacterial strains and fungi, suggesting potential application in treating infections .

Anticancer Potential

The compound shows promise in anticancer research. In vitro studies have evaluated its effects on cancer cell lines, revealing significant cytotoxicity against several types of tumors. The mechanism often involves the inhibition of key signaling pathways essential for cancer cell proliferation . The National Cancer Institute (NCI) has protocols for testing such compounds against a wide range of cancer types, which could provide further insights into their therapeutic potential .

Antitubercular Activity

In addition to its antimicrobial properties, some derivatives have been tested for antitubercular activity against Mycobacterium tuberculosis. Preliminary results indicate that these compounds can inhibit vital mycobacterial enzymes, making them candidates for further development as antitubercular agents .

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of benzimidazole derivatives related to the compound . They assessed their antimicrobial and anticancer activities through in vitro methods and found promising results against both bacterial pathogens and cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of the compound to specific biological targets. These studies suggest that this compound may act as a potent inhibitor of certain enzymes involved in inflammatory responses and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs based on functional groups, synthesis pathways, and reported bioactivities:

Compound Class Key Structural Features Synthesis Highlights Bioactivity (Reported) Reference ID
Target Compound Dihydrobenzodioxin, thioacetamide-linked imidazole, N-isopropylcarbamoylethyl Likely involves coupling of dihydrobenzodioxin-6-amine with thioimidazole intermediates Hypothesized antimicrobial/anticancer activity
Imidazolidine-sulfonamide derivatives Triazine-methylthio groups, imidazolidin-ylidene sulfamoyl Ethyl bromoacetate + triethylamine-mediated thioether formation Antibacterial (Gram-positive strains)
Thiadiazole-triazine hybrids Thiadiazole fused to triazine, trichloroethylcarboxamide X-ray-confirmed planar thiadiazole-triazine core Antiviral (hypothetical, based on structural analogs)
PEGDA-based hydrogels Poly(ethylene glycol) diacrylate + bioactive compound perfusion Stereolithographic 3D printing for controlled drug release Cell culture modulation (e.g., chemotaxis studies)

Key Insights:

Synthetic Complexity : The target compound’s synthesis likely parallels methods for imidazolidine-sulfonamide derivatives (e.g., thioether bond formation via bromoacetate intermediates) but requires precise coupling of the dihydrobenzodioxin amine .

Bioactivity Potential: Unlike thiadiazole-triazine hybrids (rigid, planar cores for enzyme inhibition), the target’s dihydrobenzodioxin-imidazole hybrid may favor membrane penetration and multi-target engagement .

Solubility and Stability : The hydroxymethyl group on the imidazole may improve aqueous solubility compared to purely lipophilic analogs (e.g., trifluoromethylbenzyl derivatives in ) .

Molecular and Functional Distinctions

  • Dihydrobenzodioxin vs.
  • Thioacetamide vs. Sulfonamide Linkers : Thioacetamide bridges (as in the target) provide greater conformational flexibility than sulfonamide-linked compounds (), possibly enhancing binding to flexible enzyme pockets .
  • N-Isopropylcarbamoylethyl vs. Trichloroethyl Groups : The isopropylcarbamoylethyl side chain lacks the electron-withdrawing effects of trichloroethyl groups (), suggesting distinct electronic profiles and metabolic pathways .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Thioacetamide bond formation : Reacting 5-(hydroxymethyl)imidazole derivatives with thiol-containing intermediates under controlled pH and temperature (e.g., using NaH in anhydrous DMF) .
  • Amide coupling : Utilizing carbodiimide-based reagents (e.g., EDC/HOBt) to link the dihydrobenzodioxin moiety to the imidazole-thioacetamide core .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or DMF/water recrystallization to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and regiochemistry of the benzodioxin and imidazole rings .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and detect impurities .
  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What are the solubility challenges for this compound in biological assays?

The compound’s hydrophobicity (due to the benzodioxin and isopropylamide groups) often requires:

  • Solubilization agents : DMSO or cyclodextrin-based carriers for in vitro studies.
  • pH adjustment : Buffered solutions (pH 7.4) to enhance aqueous stability .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

Advanced strategies include:

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) to predict transition states and energetics, reducing trial-and-error experimentation .
  • Machine learning (ML) : Training models on existing reaction data to predict optimal solvents, catalysts, and temperatures .
  • Virtual screening : Identifying compatible reagents to minimize side reactions (e.g., oxidation of the hydroxymethyl group) .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions may arise from assay variability or compound stability. Mitigation involves:

  • Orthogonal assays : Cross-validating results using SPR (surface plasmon resonance), cellular uptake studies, and enzymatic activity tests .
  • Stability profiling : HPLC monitoring of degradation products under assay conditions (e.g., serum-containing media) .
  • Dose-response normalization : Adjusting for batch-to-batch purity variations using quantitative NMR .

Q. What strategies enhance metabolic stability in preclinical studies?

Approaches include:

  • Isotope labeling : 14C^{14}C-tagged analogs to track metabolic pathways .
  • Prodrug design : Masking the hydroxymethyl group with enzymatically cleavable protectors (e.g., acetyl esters) .
  • Microsomal incubation : Liver microsome assays to identify vulnerable sites for structural modification .

Q. How can AI-driven tools predict off-target interactions?

  • QSAR models : Training on datasets of imidazole-thioacetamide derivatives to predict binding to non-target kinases or GPCRs .
  • Molecular docking : Screening against structural databases (e.g., PDB) to flag potential off-targets .
  • Network pharmacology : Mapping compound-protein interaction networks to assess polypharmacology risks .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterComputational ApproachExperimental ValidationReference
Solvent polarityCOSMO-RS simulationsDielectric constant screening
Catalyst selectionTransition state modeling (DFT)Turnover frequency (TOF) tests
Reaction temperatureML-predicted Arrhenius plotsDifferential scanning calorimetry

Q. Table 2. Bioassay Data Normalization Workflow

StepActionTool/TechniquePurpose
1Purity quantificationqNMRBatch consistency
2Stability assessmentForced degradation (HPLC)Identify assay-interfering degradants
3Dose-response calibration4-parameter logistic regressionReduce inter-lab variability

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